molecular formula C18H16N4O3 B12892216 N-((Phenylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

N-((Phenylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12892216
M. Wt: 336.3 g/mol
InChI Key: REWIPRIIUQNROD-UHFFFAOYSA-N
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Description

N-((Phenylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features both a phenylcarbamoyl group and a quinolin-8-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Phenylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 8-hydroxyquinoline with appropriate reagents to introduce the quinolin-8-yloxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((Phenylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinolin-8-yloxy derivatives.

    Reduction: Reduction reactions can modify the phenylcarbamoyl group, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinolin-8-yloxy moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yloxy derivatives, while reduction could produce amines.

Scientific Research Applications

N-((Phenylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-((Phenylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The quinolin-8-yloxy moiety is particularly important for its ability to interact with biological molecules, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-yloxy derivatives: These compounds share the quinolin-8-yloxy moiety and have similar chemical properties.

    Phenylcarbamoyl derivatives:

Uniqueness

N-((Phenylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the combination of both the phenylcarbamoyl and quinolin-8-yloxy groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] N-phenylcarbamate

InChI

InChI=1S/C18H16N4O3/c19-16(22-25-18(23)21-14-8-2-1-3-9-14)12-24-15-10-4-6-13-7-5-11-20-17(13)15/h1-11H,12H2,(H2,19,22)(H,21,23)

InChI Key

REWIPRIIUQNROD-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)O/N=C(/COC2=CC=CC3=C2N=CC=C3)\N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)ON=C(COC2=CC=CC3=C2N=CC=C3)N

Origin of Product

United States

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